molecular formula C15H9ClO2 B14559550 2-(Chloroacetyl)-9H-fluoren-9-one CAS No. 62245-19-6

2-(Chloroacetyl)-9H-fluoren-9-one

Cat. No.: B14559550
CAS No.: 62245-19-6
M. Wt: 256.68 g/mol
InChI Key: BNRCNCVGBLQBQB-UHFFFAOYSA-N
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Description

2-(Chloroacetyl)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of a chloroacetyl group attached to the fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroacetyl)-9H-fluoren-9-one typically involves the reaction of fluorenone with chloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chloroacetyl)-9H-fluoren-9-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The fluorenone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form larger molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, and thioesters.

    Oxidation: Formation of fluorenone derivatives with additional oxygen functionalities.

    Reduction: Formation of fluorenol derivatives.

Scientific Research Applications

2-(Chloroacetyl)-9H-fluoren-9-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of novel materials with specific electronic and optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 2-(Chloroacetyl)-9H-fluoren-9-one involves its interaction with nucleophiles, leading to the formation of covalent bonds. The chloroacetyl group is highly reactive and can form stable adducts with various nucleophiles, making it useful in chemical synthesis and biological applications. The fluorenone core can also interact with biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: The parent compound of 2-(Chloroacetyl)-9H-fluoren-9-one, lacking the chloroacetyl group.

    Chloroacetyl Chloride: A reagent used in the synthesis of this compound.

    Fluorenol: A reduced form of fluorenone, differing in the oxidation state of the fluorenone core.

Uniqueness

This compound is unique due to the presence of both the chloroacetyl group and the fluorenone core. This combination imparts distinct chemical reactivity and potential applications that are not observed in the individual components. The chloroacetyl group enhances the compound’s reactivity towards nucleophiles, while the fluorenone core provides a stable and versatile scaffold for further chemical modifications.

Properties

CAS No.

62245-19-6

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

2-(2-chloroacetyl)fluoren-9-one

InChI

InChI=1S/C15H9ClO2/c16-8-14(17)9-5-6-11-10-3-1-2-4-12(10)15(18)13(11)7-9/h1-7H,8H2

InChI Key

BNRCNCVGBLQBQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)CCl

Origin of Product

United States

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